![molecular formula C11H16N2O4S B5540117 1-(ethylsulfonyl)-4-(2-furoyl)piperazine](/img/structure/B5540117.png)
1-(ethylsulfonyl)-4-(2-furoyl)piperazine
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Description
Synthesis Analysis
The synthesis of compounds related to 1-(ethylsulfonyl)-4-(2-furoyl)piperazine often involves the interaction of piperazine with different sulfonyl chlorides under specific conditions to obtain N-sulfonated derivatives. For example, 2-furoyl-1-piperazine was treated with various alkyl/aryl sulfonyl chlorides to yield its N-sulfonated derivatives, demonstrating a method for generating compounds with significant antibacterial potential (Abbasi et al., 2022).
Molecular Structure Analysis
The molecular structure and conformation of similar compounds have been analyzed using techniques like X-ray crystallography and density functional theory (DFT). For instance, the crystal structure of 1-ethyl-4-(phenylsulfonyl)piperazine has been studied, revealing intermolecular interactions and confirming the molecule's conformation through Hirshfeld surface analysis and 2D fingerprint plots (Xiao et al., 2022).
Scientific Research Applications
Antibacterial Potential and Mild Cytotoxicity
Research has shown that derivatives of 2-furoyl-1-piperazine, treated with various sulfonyl chlorides, have demonstrated significant antibacterial potential against pathogenic bacteria, with low Minimum Inhibitory Concentration (MIC) values indicating high antibacterial efficacy. These compounds exhibit mild hemolytic profiles, suggesting their promise for drug design and development due to their mild cytotoxicity. This discovery opens new avenues for the exploration of N-sulfonated derivatives of (2-furoyl)piperazine as potential antibacterial agents (Abbasi et al., 2022).
Alzheimer's Disease Therapy
In another study, 2-furoyl piperazine-based sulfonamide derivatives were synthesized and evaluated as therapeutic agents targeting Alzheimer's disease. These compounds were tested for their inhibitory potential against butyrylcholinesterase (BChE), a key enzyme in Alzheimer's pathology. The research found that certain derivatives exhibited promising inhibitory effects, suggesting their potential as lead compounds for Alzheimer's therapy. The study also assessed the cytotoxicity of these sulfonamides to ensure their safety as therapeutic agents (Hassan et al., 2019).
Potential in Diabetes and Alzheimer's Treatments
A study synthesized new multifunctional derivatives of 2-furoic piperazide and evaluated them for their inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. These enzymes are significant in the context of type 2 diabetes and Alzheimer's disease. Some synthesized compounds were identified as promising inhibitors, indicating their potential utility in drug discovery and development for treating these diseases. The study also supported these findings with molecular docking studies (Abbasi et al., 2018).
properties
IUPAC Name |
(4-ethylsulfonylpiperazin-1-yl)-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-2-18(15,16)13-7-5-12(6-8-13)11(14)10-4-3-9-17-10/h3-4,9H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFZDXVBENHKHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethanesulfonyl-piperazin-1-yl)-furan-2-yl-methanone |
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